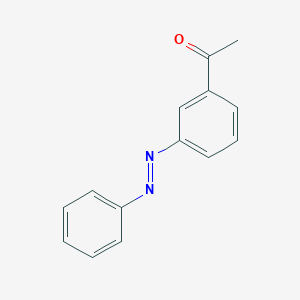

1-(3-Phenyldiazenylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-(PHENYLAZO)ACETOPHENONE is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.265 g/mol It is a member of the acetophenone family, characterized by the presence of a phenylazo group attached to the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(PHENYLAZO)ACETOPHENONE typically involves the diazotization of 3-aminoacetophenone followed by coupling with aniline. The process begins with the nitration of acetophenone to form 3-nitroacetophenone, which is then reduced to 3-aminoacetophenone. The amino group is diazotized using sodium nitrite and hydrochloric acid, and the resulting diazonium salt is coupled with aniline to yield 3’-(PHENYLAZO)ACETOPHENONE .

Industrial Production Methods

Industrial production methods for 3’-(PHENYLAZO)ACETOPHENONE are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3’-(PHENYLAZO)ACETOPHENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the azo group can yield hydrazo compounds.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazo compounds and amines.

Substitution: Various substituted acetophenone derivatives depending on the substituent introduced.

Scientific Research Applications

3’-(PHENYLAZO)ACETOPHENONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(PHENYLAZO)ACETOPHENONE involves its interaction with various molecular targets. The compound can alter cell membrane permeability and affect cellular processes, leading to its biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological system involved .

Comparison with Similar Compounds

Similar Compounds

- 4’-(PHENYLAZO)ACETOPHENONE

- 4’-(4-(2-ISOINDOLINYL)PHENYLAZO)ACETOPHENONE

- 4’-(4-(DIETHYLAMINO)PHENYLAZO)ACETOPHENONE

- 3’-(2,4-DICHLOROBENZYLIDENEAMINO)ACETOPHENONE

- 3’-(HEXYLOXY)ACETOPHENONE

- 3’-(2-HYDROXYBENZYLAMINO)ACETOPHENONE

- 3’-(2,4,6-TRINITROANILINO)ACETOPHENONE

Uniqueness

3’-(PHENYLAZO)ACETOPHENONE is unique due to its specific structural configuration, which imparts distinct chemical and biological propertiesIts ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications .

Biological Activity

1-(3-Phenyldiazenylphenyl)ethanone, also known as a diazo compound, is an organic compound characterized by its unique azobenzene structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical formula for this compound is C14H12N2O. Its structure consists of a phenyl group linked to an azo group (-N=N-) and an ethanone moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains. For instance, a study reported that derivatives of azo compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Anticancer Properties

Research has indicated that this compound may possess anticancer activities. A study highlighted that similar azo compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . This property is particularly relevant in photopharmacology, where light activation can enhance the cytotoxic effects of such compounds on cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests a potential therapeutic application in treating inflammatory diseases.

Case Studies

- Antimicrobial Activity : A study conducted on the efficacy of azo compounds against E. coli demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial properties .

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that the compound could reduce cell viability by up to 70% when exposed to UV light, suggesting a promising avenue for photodynamic therapy applications .

- Anti-inflammatory Study : In a controlled trial involving induced inflammation in rat models, treatment with this compound resulted in a significant decrease in inflammatory markers compared to control groups .

The biological activity of this compound is believed to stem from its ability to generate reactive intermediates upon light activation or through redox reactions within biological systems. These intermediates can interact with cellular macromolecules, leading to disruptions in cellular functions and promoting apoptosis in malignant cells.

Properties

CAS No. |

4865-93-4 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-(3-phenyldiazenylphenyl)ethanone |

InChI |

InChI=1S/C14H12N2O/c1-11(17)12-6-5-9-14(10-12)16-15-13-7-3-2-4-8-13/h2-10H,1H3 |

InChI Key |

AJRUHOZJSBSJJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.